Potassium 4-(tetrahydropyranylmethoxy)methyltrifluoroborate

Descripción general

Descripción

Synthesis Analysis

The synthesis of Potassium 4-(tetrahydropyranylmethoxy)methyltrifluoroborate and similar compounds has been discussed in the context of the Suzuki-Miyaura cross-coupling reaction . This reaction employs organoboron reagents, which can be prepared using various routes and are compatible with a broad range of functional groups .

Molecular Structure Analysis

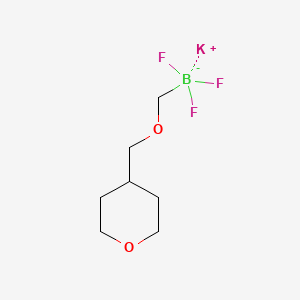

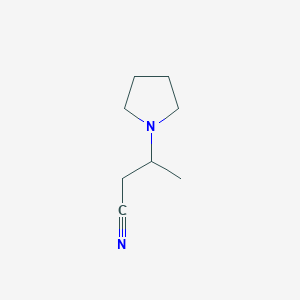

The molecular structure of Potassium 4-(tetrahydropyranylmethoxy)methyltrifluoroborate consists of a boron atom bonded to three fluorine atoms and one carbon atom. The carbon atom is part of a methoxy group that is attached to a tetrahydropyranyl ring .

Chemical Reactions Analysis

Potassium 4-(tetrahydropyranylmethoxy)methyltrifluoroborate can participate in various chemical reactions. For instance, it can be used in the Suzuki-Miyaura cross-coupling reaction, which is a powerful method for creating carbon-carbon bonds .

Aplicaciones Científicas De Investigación

Organic Chemistry

- Application : Potassium 4-(tetrahydropyranylmethoxy)methyltrifluoroborate is a type of organotrifluoroborate, which have emerged as choice reagents for a number of diverse transformations . They provide reactivity patterns that complement those of other available organoboron reagents .

- Method : Organotrifluoroborates serve as “protected” forms of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions . They can generally be used stoichiometrically or in slight excess relative to their coupling partners .

- Results : Organotrifluoroborates often afford practical improvements over other boron-based reagents in many transition metal-catalyzed cross-coupling protocols .

Agriculture

- Application : While not specific to Potassium 4-(tetrahydropyranylmethoxy)methyltrifluoroborate, the combination of nanotechnology and potassium has found applications in agriculture .

- Method : This technology is gradually finding applications in agriculture to boost crop yields while reducing environmental pollution .

- Results : The application of nanotechnology in the production and utilization of potassium fertilizers is both necessary and effective .

Drug Discovery

- Application : Potassium organotrifluoroborates have been used in drug discovery . They are a new class of nucleophilic boron reagents for Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions .

- Method : The Suzuki-Miyaura reaction often employs trialkylboranes as the nucleophilic partner because they are easily accessed via hydroboration reactions of the corresponding alkenes with dialkylboranes .

- Results : Strategies using the Suzuki-Miyaura cross-coupling reaction for the transfer of alkyl groups have been employed in the syntheses of various natural products and biologically significant analogues .

Synthesis of Novel Building Blocks

- Application : Organotrifluoroborates, including Potassium 4-(tetrahydropyranylmethoxy)methyltrifluoroborate, have allowed more convenient and selective syntheses of existing substructures, as well as access to novel building blocks that are unknown among other boronic acid surrogates .

- Method : Organotrifluoroborates serve as “protected” forms of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions .

- Results : Organotrifluoroborates often afford practical improvements over other boron-based reagents in many transition metal-catalyzed cross-coupling protocols .

Carbon-Carbon Bond Forming Processes

- Application : Organotrifluoroborates have emerged as a powerful group of reagents for both carbon–carbon and carbon–heteroatom bond-forming processes .

- Method : Organotrifluoroborates serve as “protected” forms of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions .

- Results : Organotrifluoroborates often afford practical improvements over other boron-based reagents in many transition metal-catalyzed cross-coupling protocols .

Synthesis of Alkyltrifluoroborates

- Application : A new synthetic method for the preparation of potassium organotrifluoroborates through nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates is described .

- Method : Potassium halomethyltrifluoroborates have been prepared via in situ reaction of n -BuLi with dibromo- and diiodomethane, respectively, in the presence of trialkyl borates, followed by treatment with KHF 2 .

- Results : This method provides a convenient and selective synthesis of existing substructures, as well as access to novel building blocks that are unknown among other boronic acid surrogates .

Propiedades

IUPAC Name |

potassium;trifluoro(oxan-4-ylmethoxymethyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BF3O2.K/c9-8(10,11)6-13-5-7-1-3-12-4-2-7;/h7H,1-6H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJMMNUKHZHJQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](COCC1CCOCC1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BF3KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 4-(tetrahydropyranylmethoxy)methyltrifluoroborate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1420979.png)